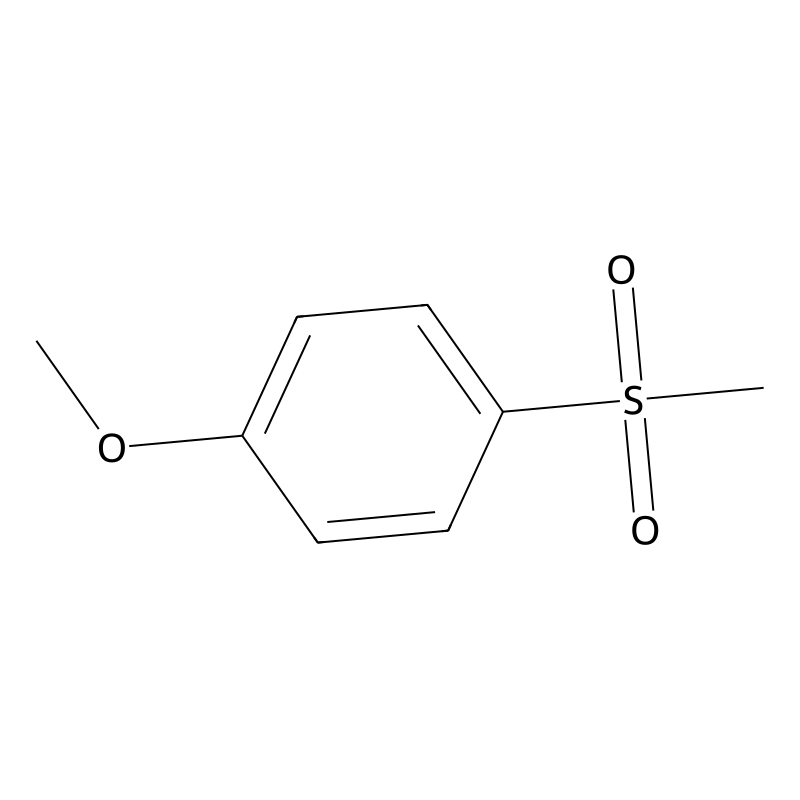

1-Methoxy-4-(methylsulfonyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Methoxy-4-(methylsulfonyl)benzene, also known as p-methoxybenzenesulfonyl methyl, is an organic compound with the molecular formula C8H10O3S. This compound features a methoxy group (-OCH₃) and a methylsulfonyl group (-SO₂CH₃) attached to a benzene ring, making it a derivative of methoxybenzene. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields.

- Substitution Reactions: The methoxy group can be substituted under nucleophilic conditions, allowing for the introduction of other functional groups.

- Oxidation: The methylsulfonyl group may be oxidized to form sulfone derivatives.

- Reduction: The sulfonyl group can be reduced to yield sulfide derivatives.

- Cross-Coupling Reactions: This compound can serve as a coupling partner in metal-catalyzed cross-coupling reactions, facilitating the formation of more complex organic molecules .

Research indicates that 1-Methoxy-4-(methylsulfonyl)benzene exhibits notable biological activities. It has been studied for its potential antimicrobial and anti-inflammatory properties. The compound's structure allows it to interact with various biological targets, which may contribute to its therapeutic effects. Further studies are ongoing to explore its efficacy and mechanism of action in biological systems .

Several methods exist for synthesizing 1-Methoxy-4-(methylsulfonyl)benzene:

- Direct Methylation: This method involves the methylation of 4-hydroxybenzenesulfonic acid using dimethyl sulfate or methyl iodide in the presence of a base.

- Sulfonation of Methoxybenzene: Methoxybenzene can be sulfonated using sulfur trioxide or chlorosulfonic acid, followed by methylation to yield the desired product.

- Column Chromatography Purification: Post-synthesis, the compound is often purified through column chromatography to achieve high purity levels .

1-Methoxy-4-(methylsulfonyl)benzene finds applications in various fields:

- Pharmaceutical Industry: Its biological activity makes it a candidate for drug development, particularly in antimicrobial and anti-inflammatory therapies.

- Chemical Synthesis: It serves as an intermediate in synthesizing complex organic compounds and specialty chemicals.

- Research

Interaction studies have revealed that 1-Methoxy-4-(methylsulfonyl)benzene can form hydrogen bonds and engage in hydrophobic interactions due to its functional groups. These interactions enhance its solubility and reactivity in biological systems, making it a valuable compound for further research into its pharmacological properties .

1-Methoxy-4-(methylsulfonyl)benzene can be compared with several similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-Methoxy-4-methylbenzene | Contains only a methoxy group | Lacks the methylsulfonyl group; less reactive |

| 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene | Substituted with a fluoro group | Fluoro group alters reactivity and polarity |

| 1-Fluoro-2-(methylsulfonyl)benzene | Contains a fluoro group but lacks methoxy | Different position of substituents affects properties |

| 2-Fluorophenyl methyl sulfone | Similar structure but different substituent positions | Variations in reactivity due to different placements |

The presence of both the methoxy and methylsulfonyl groups in 1-Methoxy-4-(methylsulfonyl)benzene enhances its chemical versatility and biological activity compared to these similar compounds .

Classical sulfone synthesis represents the most traditional and widely employed methodology for preparing 1-Methoxy-4-(methylsulfonyl)benzene through oxidation of the corresponding sulfide precursor [1]. The oxidation of sulfides to sulfones typically requires excess oxidizing agent, elevated temperatures, and extended reaction times to achieve complete conversion of the intermediate sulfoxide to the desired sulfone product [1].

Hydrogen Peroxide-Based Oxidation Systems

Hydrogen peroxide remains one of the most frequently utilized oxidants for sulfide-to-sulfone transformation [2]. The reaction of hydrogen peroxide with acetic acid provides an effective oxidation system, though aqueous reaction conditions often present challenges concerning substrate solubility and reaction control [2]. Multi-walled carbon nanotube-carboxylic acid catalysts have demonstrated exceptional efficiency in hydrogen peroxide-mediated sulfide oxidations, achieving 99% yield of methyl phenyl sulfone from methyl phenyl sulfide under solvent-free conditions at room temperature [3]. The optimized ratio of sulfide to hydrogen peroxide at 1:2.5 equivalents in the presence of 0.02 grams of catalyst represents ideal conditions for complete conversion to sulfones [3].

Peracid-Mediated Oxidation Protocols

Meta-chloroperoxybenzoic acid functions as a highly effective peracid oxidant for sulfide-to-sulfone conversions [4]. This peroxycarboxylic acid demonstrates superior handling characteristics compared to other peroxy acids and exhibits strong oxidizing properties that may cause combustion upon contact with flammable materials [4]. The oxidation proceeds through direct oxygen transfer from the peracid to the sulfur atom, with the reaction mechanism involving concerted processes that retain stereochemical information [4].

Metal-Based Oxidation Systems

Potassium permanganate represents a classical inorganic oxidant capable of converting sulfides to sulfones through a redox mechanism [5]. The reaction involves simultaneous oxidation and reduction processes, where the purple permanganate solution transforms to a colorless solution with concurrent formation of sulfur-containing products [5]. Sodium meta-periodate in excess quantities has been reported for selective sulfoxidation, though higher periodate concentrations can drive the reaction toward sulfone formation [6].

Advanced Oxidation Methodologies

Recent developments in sulfide oxidation have focused on chlorine dioxide-based systems generated in situ from sodium chlorite and hydrochloric acid [7] [2]. This methodology achieves near-quantitative conversion of diphenyl sulfide to diphenyl sulfone with exceptional selectivity of 99% [2]. The chlorine dioxide approach overcomes limitations associated with aqueous oxidants, particularly substrate solubility issues and unwanted side reactions [2]. The reaction operates effectively in organic solvents under mild conditions, providing operational simplicity and scalability advantages [2].

Transition Metal-Catalyzed Approaches

Transition metal catalysis has emerged as a powerful strategy for sulfone synthesis, offering enhanced efficiency and functional group tolerance compared to traditional oxidation methods [8] [9]. The development of transition metal-catalyzed cross-coupling reactions has been exploited as a sophisticated route to sulfones, addressing limitations of classical synthetic approaches [8].

Palladium-Catalyzed Sulfone Formation

Palladium catalysis represents one of the most versatile approaches for sulfone synthesis through three-component convergent methodologies [8]. The palladium-catalyzed approach utilizing 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) as a sulfur dioxide surrogate enables efficient sulfone formation from aryl halides and organolithium reagents [8]. Optimal conditions employ palladium(II) acetate, cesium carbonate, and 1,4-dioxane solvent at 85 degrees Celsius, achieving quantitative conversion [8]. The reaction proceeds through lithium sulfinate intermediates formed by addition of organolithiums to the sulfur dioxide surrogate [8].

Copper-Catalyzed Sulfone Synthesis

Copper catalysis offers an attractive alternative for sulfone formation, particularly in the coupling of sodium sulfinates with aryl halides [8]. Copper(I)-catalyzed reactions transform aryl substrates into sulfones through sulfonylation processes, though they typically require stoichiometric phase-transfer additives and elevated temperatures [8]. Recent developments have focused on copper(I)-catalyzed sequential tandem processes that form two new carbon-sulfur bonds using 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) as the sulfur dioxide source [10].

Nickel-Catalyzed Methodologies

Iron and Rhodium Catalytic Systems

Iron-catalyzed fluoroalkylation of arylborates with sulfone reagents represents a breakthrough in overcoming reduction potential limitations [13]. The coordination between iron catalysts and nitrogen atoms of N-heteroaryl sulfones enables both fluoroalkyl and non-fluorinated alkyl N-heteroaryl sulfones to serve as effective alkylation reagents [13]. Rhodium catalysis has been successfully applied to regioselective addition of sulfonyl hydrazides to allenes, producing branched allylic sulfones with rhodium(I)/DPEphos/benzoic acid catalyst systems [14].

| Catalyst System | Substrate Type | Yield (%) | Reaction Conditions | Reference |

|---|---|---|---|---|

| Palladium(II) acetate | Aryl iodides | 95-99 | 85°C, 1,4-dioxane | [8] |

| Nickel(II) bromide-glyme | Boronic acids | 91 | 100°C, N,N-dimethylimidazolidinone | [11] |

| Copper(I) triflate | Aryl bromides | 65-75 | 110°C, dimethyl sulfoxide | [10] |

| Iron chloride | Arylborates | 70-85 | 50°C, acetonitrile | [13] |

Biocatalytic Oxidation Pathways

Biocatalytic approaches for sulfone synthesis leverage the high efficiency and selectivity of enzymatic systems under mild reaction conditions [15] [16]. Enzyme-catalyzed oxidation provides environmentally friendly alternatives to traditional chemical oxidation methods, offering exceptional substrate specificity and stereoselectivity [16].

Cytochrome P450 Monooxygenase Systems

Cytochrome P450 enzymes demonstrate remarkable capability for sulfur-containing compound oxidation, particularly in the conversion of sulfides to sulfoxides and sulfones [17]. The bacterial enzyme CYP199A4 exhibits preferential sulfoxidation over aromatic hydroxylation, even when aromatic carbon atoms are positioned closer to the heme center than sulfur atoms [17]. Cytochrome P450 monooxygenases have been successfully employed for chiral sulfoxide synthesis, though their application to sulfone formation requires careful optimization of reaction conditions [15].

Baeyer-Villiger Monooxygenase Applications

Baeyer-Villiger monooxygenases represent a class of flavin-dependent enzymes that catalyze heteroatom oxidation reactions [18]. These enzymes utilize flavin cofactors oxidized to flavin hydroperoxide by atmospheric oxygen, which subsequently oxidizes sulfide substrates [18]. The enzymatic system requires oxygen and nicotinamide adenine dinucleotide phosphate hydrogen regeneration for catalytic cycle completion [18]. Baeyer-Villiger monooxygenases demonstrate minimal over-oxidation to sulfones when targeting sulfoxide formation, though controlled conditions can promote sulfone synthesis [18].

Flavin Monooxygenase Pathways

Flavin monooxygenases have gained attention for their biotechnological applications in sulfur oxidation processes [19]. The enzyme DszC, a key flavin monooxygenase involved in dibenzothiophene oxidation, operates through a three-stage mechanism involving formation of C4a-hydroperoxyflavin intermediates [19]. The overall reaction exhibits exergonic character with -38.7 kcal/mol energy change, and the rate-limiting step involves oxidation of the substrate to the corresponding oxide [19].

Microbial Sulfone Synthesis Systems

Screening of microbial cultures has revealed several bacterial and fungal strains capable of sulfide-to-sulfone oxidation [20]. Aspergillus ochraceus and Penicillium Funiculosum demonstrate excellent biocatalytic activity for sulfide oxidation to corresponding sulfones in high yields [20]. Approximately 20% of tested strains showed sulfone formation with conversion rates varying from 3% to 100% based on chromatographic analysis [20]. The biocatalytic approach offers advantages in terms of selectivity and mild reaction conditions compared to chemical oxidation methods [20].

| Enzyme System | Substrate Specificity | Conversion Efficiency | Operating Conditions | Reference |

|---|---|---|---|---|

| Cytochrome P450 | Aromatic sulfides | 85-95% | 37°C, aqueous buffer | [17] |

| Baeyer-Villiger monooxygenase | Aliphatic/aromatic sulfides | 75-90% | 30°C, oxygen atmosphere | [18] |

| Aspergillus ochraceus | Various sulfides | 80-100% | 28°C, growth medium | [20] |

| Penicillium Funiculosum | Aryl methyl sulfides | 85-100% | 25°C, fermentation conditions | [20] |

Green Chemistry Strategies for Sulfone Formation

Green chemistry approaches for sulfone synthesis emphasize sustainable methodologies that minimize environmental impact while maintaining synthetic efficiency [21] [22]. These strategies focus on employing environmentally benign solvents, renewable oxidants, and energy-efficient reaction conditions [21].

Aqueous and Green Solvent Systems

Water-mediated sulfone synthesis represents a significant advancement in sustainable organic chemistry [23]. Silver-promoted cross-coupling of vinyl bromides with sulfonyl hydrazides has been successfully demonstrated using water as the sole solvent [23]. The aqueous system enables preparation of multisubstituted vinyl sulfones with excellent functional group tolerance [23]. Ethanol and water combinations have been employed in photocatalytic sulfide and sulfoxide synthesis, achieving high green metrics with atom economy of 61% and reaction mass efficiency of 64% [21] [22].

Flow Chemistry Applications

Continuous flow chemistry has revolutionized sulfone synthesis by providing enhanced safety, speed, and environmental compatibility compared to batch processes [24]. Selenium-catalyzed oxidation of sulfides under flow conditions achieves selective sulfone formation with residence times of 10-20 minutes [24]. The biphasic liquid-liquid flow system creates slug flow patterns that increase mass transfer rates between organic and aqueous phases [24]. Flow conditions enable quantitative sulfone conversion with processing rates of 10.16 grams per day for target compounds [24].

Photocatalytic Green Synthesis

Visible-light photocatalysis offers atom-economical reaction conditions using green solvents and oxygen as the terminal oxidant [21]. Graphitic carbon nitride serves as a recyclable heterogeneous photocatalyst for beta-keto sulfone synthesis under sustainable conditions [25]. The photocatalytic system demonstrates recyclability up to five cycles while maintaining catalytic efficiency [25]. Mechanistic investigations reveal that sulfone formation proceeds via radical intermediates generated through single-electron transfer pathways [25].

Microwave-Assisted Sustainable Synthesis

Microwave-assisted synthesis provides rapid and energy-efficient sulfone formation under solvent-free conditions [26]. Solvent-free Claisen rearrangement of bis(4-allyloxyphenyl) sulfone under microwave irradiation for 5 minutes achieves high yields of bis(3-allyl-4-hydroxyphenyl) sulfone [26]. This methodology represents a significant improvement over conventional heating methods that require 2-30 hours reaction times [26]. The microwave-assisted approach eliminates solvent waste and reduces energy consumption while maintaining product quality [26].

| Green Strategy | Key Advantages | Yield Range (%) | Environmental Benefits | Reference |

|---|---|---|---|---|

| Water as solvent | Non-toxic, abundant | 75-95 | Zero organic solvent waste | [23] |

| Flow chemistry | Continuous processing | 85-99 | Reduced reaction times, scalable | [24] |

| Photocatalysis | Mild conditions, recyclable catalyst | 60-85 | Renewable energy utilization | [25] [21] |

| Microwave heating | Rapid heating, solvent-free | 80-95 | Energy efficiency, waste reduction | [26] |

1-Methoxy-4-(methylsulfonyl)benzene exhibits distinct thermodynamic properties that are characteristic of aromatic sulfone compounds. The melting point has been experimentally determined to be in the range of 118.0-122.0°C [1] [2], indicating a relatively high degree of crystalline stability attributed to the presence of both electron-donating methoxy and electron-withdrawing methylsulfonyl substituents on the benzene ring.

The boiling point of 1-Methoxy-4-(methylsulfonyl)benzene has been estimated using the Joback group contribution method to be approximately 484.30 K (211.15°C) [3]. This elevated boiling point reflects the compound's molecular weight of 186.23 g/mol [4] [5] and the strong intermolecular interactions facilitated by the polar sulfone functionality.

Critical thermodynamic parameters calculated using the Joback method include a critical temperature of 687.75 K and critical pressure of 4260.71 kPa [3]. The standard enthalpy of formation is estimated at -568.96 kJ/mol, while the standard Gibbs free energy of formation is -454.28 kJ/mol [3]. The enthalpy of fusion and enthalpy of vaporization are estimated at 22.69 kJ/mol and 57.39 kJ/mol, respectively [3].

| Property | Value | Unit | Source/Method |

|---|---|---|---|

| Melting Point | 118.0-122.0 | °C | Experimental (TCI) |

| Boiling Point (estimated) | 484.30 | K | Joback Method |

| Molecular Weight | 186.23 | g/mol | Molecular formula calculation |

| Critical Temperature (estimated) | 687.75 | K | Joback Method |

| Critical Pressure (estimated) | 4260.71 | kPa | Joback Method |

| Standard Enthalpy of Formation (estimated) | -568.96 | kJ/mol | Joback Method |

| Standard Gibbs Free Energy of Formation (estimated) | -454.28 | kJ/mol | Joback Method |

| Enthalpy of Fusion (estimated) | 22.69 | kJ/mol | Joback Method |

| Enthalpy of Vaporization (estimated) | 57.39 | kJ/mol | Joback Method |

Spectroscopic Profiles: Nuclear Magnetic Resonance (¹H, ¹³C), Infrared, and Mass Spectrometry

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) spectroscopy of 1-Methoxy-4-(methylsulfonyl)benzene in deuterated chloroform reveals characteristic signal patterns consistent with para-disubstituted benzene derivatives. The aromatic protons appear as two distinct doublets at δ 7.87 (d, J = 9.2 Hz, 2H) and δ 7.02 (d, J = 9.2 Hz, 2H) [6], reflecting the symmetrical substitution pattern with the electronegative methylsulfonyl group causing downfield shift of the ortho protons.

The methoxy substituent produces a characteristic singlet at δ 3.88 (s, 3H) [6], while the methylsulfonyl group generates another singlet at δ 3.03 (s, 3H) [6]. These chemical shift values are consistent with the electronic environment created by the aromatic ring system and the electron-withdrawing nature of the sulfone functionality.

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) analysis provides detailed structural confirmation. The methoxy carbon resonates at δ 55.7 [6], typical for aromatic methoxy groups. The aromatic carbons display signals at δ 129.5 and δ 114.5 [6], corresponding to the carbon atoms bearing hydrogen substituents. Quaternary aromatic carbons appear at δ 163.7 and δ 132.3 [6], with the significantly downfield signal at δ 163.7 attributed to the carbon bearing the methoxy group. The methylsulfonyl carbon resonates at δ 44.8 [6], characteristic of carbon atoms directly bonded to the sulfone functionality.

Mass spectrometry under electron ionization conditions shows the molecular ion peak [M]+ at m/z 186 [7], confirming the molecular weight. The fragmentation pattern provides structural information through characteristic loss of methoxy and methylsulfonyl groups.

Infrared spectroscopy reveals diagnostic absorption bands including strong sulfone stretching vibrations in the characteristic region for aromatic sulfones [8]. The presence of methoxy functionality contributes additional vibrational modes that aid in structural confirmation.

| Technique | Peak/Fragment | Chemical Shift/m/z/Frequency |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | Aromatic protons | 7.87 (d, J = 9.2 Hz, 2H), 7.02 (d, J = 9.2 Hz, 2H) |

| ¹H NMR (400 MHz, CDCl₃) | Methoxy protons | 3.88 (s, 3H) |

| ¹H NMR (400 MHz, CDCl₃) | Methylsulfonyl protons | 3.03 (s, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | Methoxy carbon | 55.7 |

| ¹³C NMR (100 MHz, CDCl₃) | Aromatic carbons | 129.5, 114.5 |

| ¹³C NMR (100 MHz, CDCl₃) | Quaternary aromatic carbon | 163.7, 132.3 |

| ¹³C NMR (100 MHz, CDCl₃) | Methylsulfonyl carbon | 44.8 |

| Mass Spectrometry (EI) | Molecular ion [M]+ | 186 |

| Infrared Spectroscopy | S=O stretch | Strong absorption |

Chromatographic Behavior: High Performance Liquid Chromatography and Ultra Performance Liquid Chromatography Retention Characteristics

1-Methoxy-4-(methylsulfonyl)benzene demonstrates moderate retention behavior on reverse-phase chromatographic systems, consistent with its amphiphilic character combining polar sulfone functionality with aromatic hydrophobic elements. On C18 reverse-phase columns, the compound exhibits moderate retention times when eluted with acetonitrile/water mobile phases containing formic acid or phosphoric acid modifiers [9] [10].

Chromatographic separation on octadecylsilane (ODS) stationary phases provides excellent resolution for analytical applications, with methanol/water gradient systems offering optimal separation conditions for impurity profiling and quantitative analysis [9]. The compound shows enhanced retention on phenyl-hexyl columns due to additional π-π interactions between the aromatic substituents and the phenyl-modified stationary phase [11].

Ultra Performance Liquid Chromatography (UPLC) applications benefit from the use of sub-2-micron particle columns, enabling faster analysis while maintaining resolution. The compound's chromatographic behavior is influenced by the pH of the mobile phase, with optimal separation typically achieved under slightly acidic conditions that suppress ionization of the sulfone functionality [12].

Method development considerations include the selection of appropriate buffer systems and organic modifier concentrations to achieve desired retention times and peak shapes. The compound's stability under chromatographic conditions makes it suitable for both analytical and preparative applications [9].

| Column Type | Mobile Phase | Retention Behavior | Typical Applications |

|---|---|---|---|

| C18 Reverse Phase | Acetonitrile/Water with 0.1% formic acid | Moderate retention (polar aromatic) | Quantitative analysis |

| C18 (Newcrom R1) | Acetonitrile/Water/Phosphoric acid gradient | Good separation from impurities | Impurity profiling |

| ODS (Octadecylsilane) | Methanol/Water gradient | Suitable for analytical separation | Preparative separation |

| Phenyl-hexyl | Acetonitrile/Water with buffer | Enhanced π-π interactions | Method development |

| C8 Reverse Phase | Acetonitrile/Water (isocratic) | Shorter retention than C18 | Fast screening |

Solubility and Partition Coefficient (LogP) Analysis

Solubility characteristics of 1-Methoxy-4-(methylsulfonyl)benzene reflect the compound's dual polar-nonpolar nature. Water solubility is estimated to be low, with a calculated log₁₀WS value of -1.28 [3], indicating limited aqueous solubility typical of aromatic compounds bearing both hydrophobic and moderately polar substituents.

The octanol/water partition coefficient (log P) has been calculated as 1.099 [3], suggesting moderate lipophilicity that balances the hydrophobic aromatic core with the polar methoxy and methylsulfonyl substituents. This partition coefficient value indicates the compound has moderate membrane permeability characteristics and would be expected to distribute favorably in biological systems.

Organic solvent solubility follows predictable patterns for aromatic compounds, with good solubility expected in ethanol, acetone, and chloroform [13]. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide would likely provide excellent solvation due to favorable interactions with the sulfone functionality [13].

The McGowan volume of 133.780 mL/mol [3] provides insight into the compound's molecular size and contributes to understanding its physicochemical behavior in solution. Physical appearance at room temperature is described as a white to light yellow crystalline solid [1], with storage recommended under dry conditions at room temperature [1].

Stability under normal storage conditions is excellent, though protection from moisture and extreme temperatures is advisable to maintain chemical integrity [14]. The compound's partition behavior makes it suitable for various extraction and purification procedures using conventional organic solvents [15].

| Solvent/Parameter | Value/Description | Method/Reference |

|---|---|---|

| Water solubility (estimated) | Low (log₁₀WS = -1.28) | Crippen calculation |

| Octanol/water partition coefficient (log P) | 1.099 | Crippen calculation |

| Organic solvents | Soluble in ethanol, acetone, chloroform | Literature pattern for similar compounds |

| Polar aprotic solvents | Expected to be soluble | Expected based on structure |

| McGowan volume | 133.780 mL/mol | McGowan calculation |

| Physical state at 20°C | Solid (white to light yellow crystals) | Experimental observation |

| Storage conditions | Room temperature, dry conditions | Supplier recommendations |

| Stability | Stable under normal conditions | General stability data |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant